molecular formula C8H6Br2O2 B3269598 Methyl 3,4-dibromobenzoate CAS No. 51329-16-9

Methyl 3,4-dibromobenzoate

Cat. No.: B3269598
CAS No.: 51329-16-9
M. Wt: 293.94 g/mol
InChI Key: PVBRMXRXKPVNRU-UHFFFAOYSA-N
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Description

Methyl 3,4-dibromobenzoate is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dibromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3,4-dibromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dibromobenzoate involves its interaction with specific molecular targets. The bromine atoms on the benzene ring make it a reactive compound, capable of undergoing nucleophilic substitution reactions. This reactivity allows it to modify biological molecules, such as proteins and nucleic acids, thereby affecting their function. The ester group facilitates its incorporation into larger molecular frameworks, enhancing its utility in synthetic chemistry .

Comparison with Similar Compounds

  • Methyl 2,4-dibromobenzoate
  • Methyl 2,5-dibromobenzoate
  • Methyl 3,5-dibromobenzoate

Comparison: Methyl 3,4-dibromobenzoate is unique due to the specific positioning of the bromine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as methyl 2,4-dibromobenzoate and methyl 2,5-dibromobenzoate, this compound exhibits distinct chemical behavior and applications. For instance, the 3,4-dibromo substitution pattern may offer different steric and electronic effects, impacting its reactivity in nucleophilic substitution and other reactions .

Biological Activity

Methyl 3,4-dibromobenzoate (MDBB) is a compound that has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of MDBB, supported by relevant data, case studies, and research findings.

MDBB is an aromatic ester characterized by the presence of two bromine substituents at the 3 and 4 positions of the benzoate ring. Its synthesis typically involves the bromination of methyl benzoate, which can be optimized using various reaction conditions to enhance yield and purity. The compound's structure allows it to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Mechanism of Biological Activity

MDBB exhibits biological activity primarily through its interactions with biomolecules such as proteins and nucleic acids. The bromine substituents increase its reactivity, allowing it to modify these biomolecules, which can lead to various biological effects:

  • Antimicrobial Properties : MDBB has shown potential antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of cellular processes in bacteria and fungi.
  • Enzyme Inhibition : Studies indicate that MDBB can inhibit key metabolic enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are crucial for maintaining physiological functions, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease .
  • Cytotoxicity : Research has demonstrated that MDBB exhibits cytotoxic effects on certain cancer cell lines. This suggests a potential application in cancer therapy, although further studies are required to elucidate the specific pathways involved .

Comparative Analysis with Similar Compounds

To understand MDBB's unique properties, it is useful to compare it with structurally similar compounds. The following table summarizes key features of MDBB and its isomers:

CompoundUnique Features
This compoundSpecific positioning of bromine enhances reactivity
Methyl 2,4-dibromobenzoateDifferent steric effects due to bromine positioning
Methyl 2,5-dibromobenzoateVaries in electronic properties affecting reactivity
Methyl 3,5-dibromobenzoateExhibits different reaction pathways compared to others

The positioning of bromine atoms significantly influences the compound's reactivity profile and potential applications in drug design .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that MDBB exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that MDBB could be a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition Studies : Research investigating the inhibition of AChE by MDBB revealed IC50 values ranging from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM against human carbonic anhydrase isoenzymes I and II. This suggests that MDBB could have therapeutic implications for diseases characterized by cholinergic dysfunctions .
  • Cytotoxicity Evaluation : MDBB was tested on various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity. Further exploration into its mechanism revealed that MDBB induces apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Properties

IUPAC Name

methyl 3,4-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBRMXRXKPVNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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